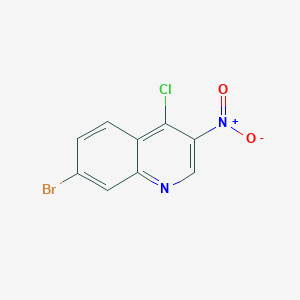

7-Bromo-4-chloro-3-nitroquinoline

Overview

Description

7-Bromo-4-chloro-3-nitroquinoline, also known as 7-BCNQ, is a nitrogen-containing heterocyclic compound with a wide range of applications in scientific research. Its unique chemical structure has enabled it to be used in a variety of experimental procedures, from biochemical studies to drug synthesis.

Scientific Research Applications

Synthesis of Intermediates for Inhibitors

7-Bromo-4-chloro-3-nitroquinoline plays a crucial role as an intermediate in the synthesis of various pharmacologically active compounds. For instance, Lei et al. (2015) described its use in the synthesis of PI3K/mTOR inhibitors, specifically in the formation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for quinoline inhibitors (Lei et al., 2015).

Potential Prodrug Systems

This compound derivatives have been explored as potential prodrug systems for bioreductive activation. Couch et al. (2008) synthesized a range of 2-aryl-5-nitroquinolines, demonstrating their utility in prodrug development, which might involve the reductive activation of the nitro group (Couch et al., 2008).

Synthesis of Bromoquinolinols

The synthesis of bromoquinolinols, potentially carrying additional substituents at the 7 and 8 positions, utilizes this compound as an intermediate. Lamberth et al. (2014) used this compound in the Skraup-type synthesis of 3-bromoquinolin-6-ols, highlighting its versatility in creating diversely substituted quinolines (Lamberth et al., 2014).

Development of Photolabile Protecting Groups

The compound has been used in the development of photolabile protecting groups for carboxylic acids. Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile group based on 8-bromo-7-hydroxyquinoline, which shows potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Antibacterial Properties

Research by Al-Hiari et al. (2007) explored the synthesis of 8-nitrofluoroquinolone models using this compound derivatives. These compounds showed promising antibacterial activity against both gram-positive and gram-negative strains, indicating potential applications in antibiotic development (Al-Hiari et al., 2007).

Safety and Hazards

The safety and hazards associated with 7-Bromo-4-chloro-3-nitroquinoline are represented by the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 7-Bromo-4-chloro-3-nitroquinoline are NLRP3 and voltage-gated sodium channels (specifically Nav1.7) . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses. The Nav1.7 channel is a protein that plays a crucial role in the generation and conduction of action potentials, and is particularly important in pain signaling .

Mode of Action

This compound interacts with its targets by serving as a key component in the development of NLRP3 modulators and sodium channel inhibitors . These modulators and inhibitors can alter the activity of NLRP3 and Nav1.7, respectively, leading to changes in inflammatory responses and pain signaling .

Biochemical Pathways

The compound affects the inflammatory response pathway through its action on NLRP3 and the pain signaling pathway through its action on Nav1.7 . The downstream effects include potential treatment of proliferative disorders like cancer and pain disorders .

Result of Action

The molecular and cellular effects of this compound’s action include immunomodulatory properties and potential in treating viral infections and cancer . Its derivatives show promise in treating proliferative disorders like cancer and pain disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it needs to be stored in an inert atmosphere and in a freezer under -20°C . These conditions help maintain the stability of the compound and ensure its efficacy .

Biochemical Analysis

Biochemical Properties

7-Bromo-4-chloro-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the modulation of enzymes and proteins. It interacts with enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in the biosynthesis of prostaglandin E2 (PGE2) . This interaction leads to the suppression of PGE2 production, which is significant in inflammatory responses . Additionally, this compound has been shown to inhibit voltage-gated sodium channels, specifically Nav1.7, which are crucial in pain signal transmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress PGE2 production in peritoneal macrophages derived from mPGES-1 knockout mice . This suppression is significant in reducing inflammatory responses and pain hypersensitivity . Furthermore, its inhibition of Nav1.7 channels affects pain signal transmission, making it a potential therapeutic agent for pain disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits mPGES-1, leading to reduced PGE2 production . This inhibition is crucial in modulating inflammatory responses. Additionally, it acts as an inhibitor of voltage-gated sodium channels, specifically Nav1.7, which are involved in pain signal transmission . This dual mechanism of action makes it a potent agent in treating inflammatory and pain disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored in an inert atmosphere at -20°C . Over time, its inhibitory effects on mPGES-1 and Nav1.7 channels remain consistent, making it a reliable agent in long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits mPGES-1 and Nav1.7 channels, reducing inflammatory responses and pain . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical studies . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It modulates the activity of mPGES-1, affecting the biosynthesis of PGE2 . This modulation has significant implications for inflammatory responses and pain management. Additionally, its interaction with voltage-gated sodium channels influences metabolic flux and metabolite levels, further highlighting its potential in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing its delivery and distribution in targeted tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with mPGES-1 and Nav1.7 channels, ensuring its efficacy in modulating inflammatory responses and pain signal transmission.

properties

IUPAC Name |

7-bromo-4-chloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTVATADCQABRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621175 | |

| Record name | 7-Bromo-4-chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

723280-98-6 | |

| Record name | 7-Bromo-4-chloro-3-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723280-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

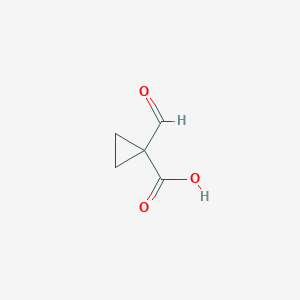

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

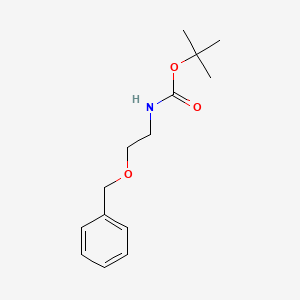

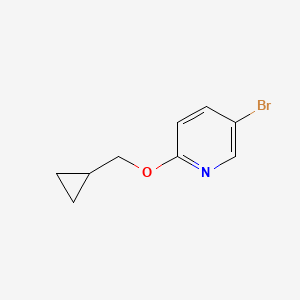

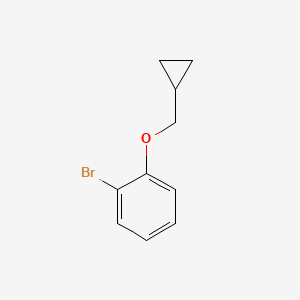

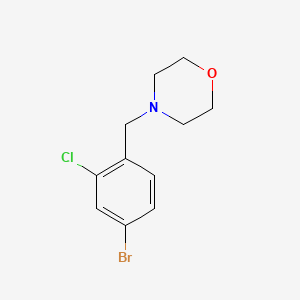

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)